
N-(2-chloropyridin-3-yl)-2-methoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloropyridin-3-yl)-2-methoxyacetamide is a chemical compound with a molecular formula of C8H9ClN2O2 It is characterized by the presence of a pyridine ring substituted with a chlorine atom and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloropyridin-3-yl)-2-methoxyacetamide typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with methoxyamine hydrochloride under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloropyridin-3-yl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-chloropyridin-3-yl)-2-methoxyacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-chloropyridin-3-yl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-(2-chloropyridin-3-yl)-2-methoxyacetamide can be compared with other similar compounds, such as:
N-(2-chloro-3-pyridinyl)isonicotinamide: Similar structure but with an isonicotinamide group instead of a methoxyacetamide group.
N-(2-chloro-3-pyridinyl)-2-(2-pyridinylthio)acetamide: Contains a pyridinylthio group instead of a methoxy group.
N-(2-chloro-3-pyridinyl)-5-(2-thienyl)-3-isoxazolecarboxamide: Features an isoxazolecarboxamide group and a thienyl ring.
Propiedades
Fórmula molecular |
C8H9ClN2O2 |
|---|---|
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
N-(2-chloropyridin-3-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-5-7(12)11-6-3-2-4-10-8(6)9/h2-4H,5H2,1H3,(H,11,12) |
Clave InChI |
JNJHXRPIBWBOBD-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC1=C(N=CC=C1)Cl |
SMILES canónico |
COCC(=O)NC1=C(N=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(methylsulfanyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B310735.png)

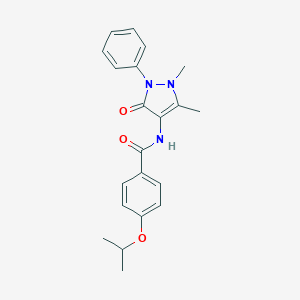

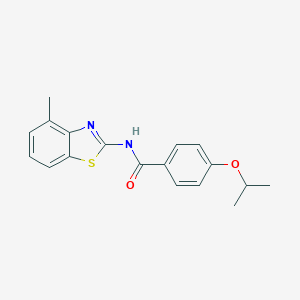
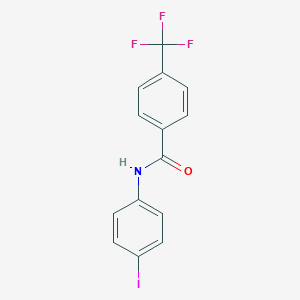



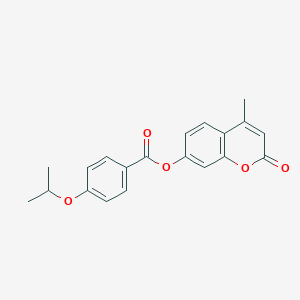
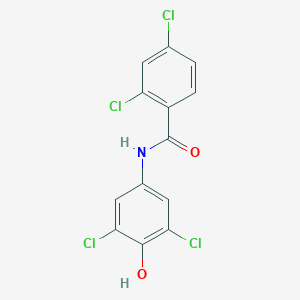

![N-[5-chloro-2-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B310757.png)

